2-Hydroxy-N~1~,N~4~-bis(6-methylheptan-2-yl)butanediamide
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Overview
Description
2-Hydroxy-N~1~,N~4~-bis(6-methylheptan-2-yl)butanediamide is a chemical compound with the molecular formula C20H40N2O3 and a molecular weight of 356.543 g/mol . This compound is known for its unique structure, which includes two 6-methylheptan-2-yl groups attached to a butanediamide backbone with a hydroxyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N~1~,N~4~-bis(6-methylheptan-2-yl)butanediamide typically involves the reaction of butanediamide with 6-methylheptan-2-yl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N~1~,N~4~-bis(6-methylheptan-2-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amide groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Hydroxy-N~1~,N~4~-bis(6-methylheptan-2-yl)butanediamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N~1~,N~4~-bis(6-methylheptan-2-yl)butanediamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Hydroxy-N~1~,N~4~-bis(6-methylheptan-2-yl)butanediamide include:
- 3-Hydroxy-4-(2-hydroxy-6-methyl-2-heptanyl)benzoic acid
- (2R)-N~4~-hydroxy-2-(3-hydroxybenzyl)-N~1~-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
819850-50-5 |
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Molecular Formula |
C20H40N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-hydroxy-N,N'-bis(6-methylheptan-2-yl)butanediamide |
InChI |
InChI=1S/C20H40N2O3/c1-14(2)9-7-11-16(5)21-19(24)13-18(23)20(25)22-17(6)12-8-10-15(3)4/h14-18,23H,7-13H2,1-6H3,(H,21,24)(H,22,25) |
InChI Key |
JYNLRQOZTIKXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CC(C(=O)NC(C)CCCC(C)C)O |
Origin of Product |
United States |
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